molecular formula C11H13NO4 B2813432 2-(4-Propionamidophenoxy)acetic acid CAS No. 890982-09-9

2-(4-Propionamidophenoxy)acetic acid

Cat. No.: B2813432
CAS No.: 890982-09-9
M. Wt: 223.228
InChI Key: LPNDUJJDIXNUBW-UHFFFAOYSA-N
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Description

2-(4-Propionamidophenoxy)acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a propanoylamino substituent on the phenoxy ring

Mechanism of Action

Target of Action

It is known that phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa) target the enzyme cyclooxygenase-2 (cox-2) in the body . COX-2 plays a key role in converting arachidonic acid into prostaglandins, which are lipid compounds that perform various physiological roles such as inflammation and pain perception .

Mode of Action

These compounds typically inhibit the COX-2 enzyme, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Biochemical Pathways

Similar phenoxy herbicides are known to affect the arachidonic acid pathway by inhibiting the cox-2 enzyme . This results in a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling .

Pharmacokinetics

The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that includes phenoxy herbicides, are generally characterized by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .

Result of Action

Similar phenoxy herbicides are known to inhibit the cox-2 enzyme, leading to a reduction in the production of prostaglandins . This can result in a decrease in inflammation and pain.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Propionamidophenoxy)acetic acid. For instance, phenoxy herbicides such as 2,4-D and MCPA are recognized as a source of emerging environmental contamination due to their extensive use in agriculture . Their application can lead to contamination of soil, surface, and groundwater, potentially affecting their action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propionamidophenoxy)acetic acid typically involves the reaction of 4-aminophenol with propanoyl chloride to form 4-(propanoylamino)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Propionamidophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(4-Propionamidophenoxy)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to interact with specific biological targets .

Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its ability to act as a growth regulator in plants makes it valuable in agricultural applications .

Comparison with Similar Compounds

Uniqueness: 2-(4-Propionamidophenoxy)acetic acid is unique due to the presence of the propanoylamino group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(propanoylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-10(13)12-8-3-5-9(6-4-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNDUJJDIXNUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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